![molecular formula C14H20N6O2 B2635600 tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1050909-97-1](/img/structure/B2635600.png)

tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

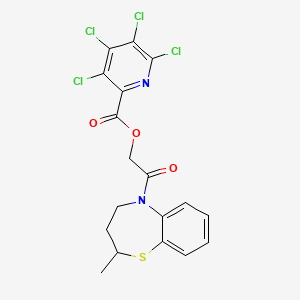

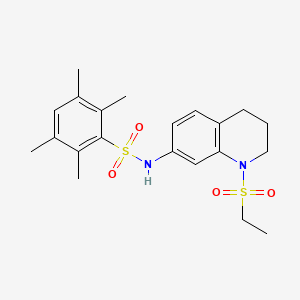

The compound contains a pyrrolo[1,2-a]pyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. It also has a tert-butyl carboxylate group and a 1H-1,2,3,4-tetrazol-5-yl group attached to it. The presence of these groups could potentially impart interesting chemical and biological properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[1,2-a]pyrazine core, the tert-butyl carboxylate group, and the 1H-1,2,3,4-tetrazol-5-yl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in esterification or amidation reactions. The tetrazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could impart polarity to the molecule, while the bicyclic core could contribute to its rigidity .Applications De Recherche Scientifique

Synthesis and Properties of Related Compounds

One area of research involves the synthesis and characterization of N-substituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones, highlighting the reactions of methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines. These reactions afford new pyrrole-containing heterocyclic systems, exploring the reduction of these compounds with different reagents (Mokrov et al., 2010). This research provides a foundation for understanding the synthesis routes and properties of similar heterocyclic compounds.

Regioselectivity and Reaction Media in Synthesis

Another significant study presents the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the regioselectivity and reaction media effects. This work highlights the synthesis techniques and the importance of choosing appropriate reaction conditions to achieve desired structural features (Martins et al., 2012). Such methodologies are relevant for the synthesis of structurally complex compounds like the one .

Structural Characterization of Heterocyclic Compounds

Research on the structural characterization of heterocyclic compounds, such as the study on tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provides insights into the molecular structures and interactions within such compounds. The determination of dihedral angles and structural conformations through X-ray crystallography offers valuable information for the design and synthesis of new chemical entities (Richter et al., 2009).

Anionic Cascade Recyclization Studies

The study on anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems showcases advanced synthetic techniques that enable the transformation of one heterocyclic system to another. This research demonstrates the potential for complex molecular rearrangements and the synthesis of novel heterocyclic compounds (Ivanov, 2020).

Mécanisme D'action

Mode of action

The tetrazole group can act as a hydrogen bond acceptor, which might allow it to interact with proteins in a similar way to carboxylic acids .

Biochemical pathways

Without specific information on “tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate”, it’s hard to say which biochemical pathways it might affect. Compounds with a tetrazole group are often involved in pathways related to inflammation and blood pressure regulation .

Pharmacokinetics

The tert-butyl group is often used in drug design to improve the metabolic stability of a compound .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 1-methyl-6-(2H-tetrazol-5-yl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-9-10-5-6-11(12-15-17-18-16-12)20(10)8-7-19(9)13(21)22-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUOUMWEDZGGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2635517.png)

![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2635520.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)

![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)

![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)

![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)